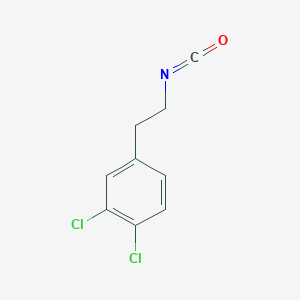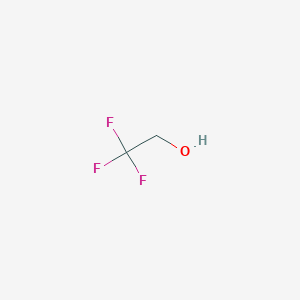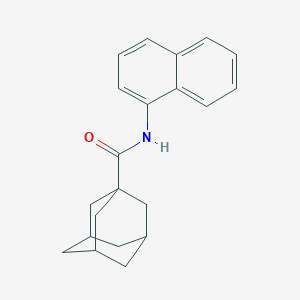
N-(1-Naphthyl)-1-adamantanecarboxamide
Vue d'ensemble
Description
Adamantane derivatives are notable for their unique structural features and the versatility they exhibit in chemical reactions, molecular structure stability, and physicochemical properties. "N-(1-Naphthyl)-1-adamantanecarboxamide" falls within this category, embodying significant interest for its synthesis and potential applications due to the combined properties of the adamantane and naphthyl groups.
Synthesis Analysis
The synthesis of adamantane derivatives often involves multi-step chemical reactions, starting from adamantane or its precursors. For example, 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea was synthesized by reacting adamantane-1-carbonyl chloride with ammonium thiocyanate followed by treatment with 1-naphthyl amine, showcasing the adaptability of adamantane chemistry for functionalization with aromatic compounds (Arshad et al., 2021).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of adamantane derivatives, revealing details about their atomic arrangement and electronic environment. The crystal structure analysis of adamantane derivatives indicates significant interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces, contributing to their stability and reactivity patterns (Özer et al., 2009).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, highlighting their reactivity towards nucleophiles, electrophiles, and other reagents. These reactions can modify the adamantane core or its substituents, leading to a wide range of compounds with diverse properties and applications. The synthesis pathways often involve conditions tailored to preserve the adamantane structure while introducing functional groups that impart desired chemical properties (Yamamoto et al., 2013).
Applications De Recherche Scientifique
Anticancer Properties : A study revealed that a novel adamantane-naphthyl thiourea conjugate shows stability and electron withdrawing nature, potentially offering anticancer properties (Arshad et al., 2021).
Mitochondrial Toxicity : Adamantane carboxylic acids have been found to show mitochondrial toxicity similar to oil sands-derived naphthenic acids. This finding is significant for exploring toxic mechanisms (Rundle et al., 2021).
Supramolecular Chemistry and Medicinal Applications : Naphthalene diimides, which are structurally related, show potential in supramolecular chemistry, sensors, catalysis, and medicinal applications. However, key obstacles need to be overcome for real-world applications (Kobaisi et al., 2016).
Neuroprotective Agents : Fluorescent heterocyclic adamantane amines exhibit potential as multifunctional neuroprotective agents. They inhibit nitric oxide synthase, calcium channels, and exhibit high free radical scavenging potential (Joubert et al., 2011).
Visual Humidity Sensor : Naphthalimide-based compounds can form stable two-component gels in certain alcohols, which can be used as a visual relative humidity sensor when water is added (Yu et al., 2017).
Energy Transfer in Polyrotaxanes : A study on polyrotaxanes composed of -cyclodextrins bearing naphthyl moieties shows photoenergy transfer from naphthalene units to adamantane groups (Tamura & Ueno, 2000).
Orientations Futures
Propriétés
IUPAC Name |
N-naphthalen-1-yladamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-20(21-11-14-8-15(12-21)10-16(9-14)13-21)22-19-7-3-5-17-4-1-2-6-18(17)19/h1-7,14-16H,8-13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZASJFLYAWUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342853 | |
| Record name | N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Naphthyl)-1-adamantanecarboxamide | |
CAS RN |
121768-37-4 | |
| Record name | N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



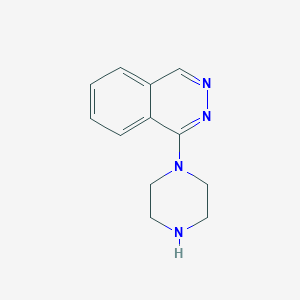
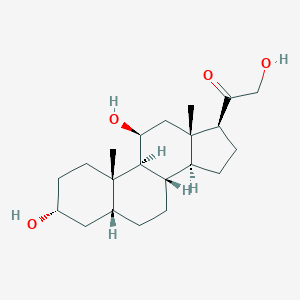
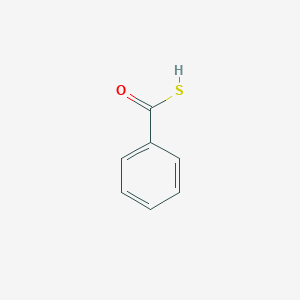
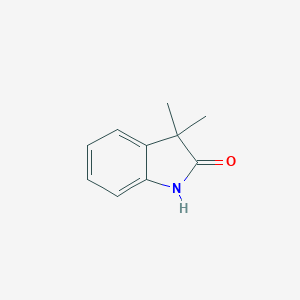
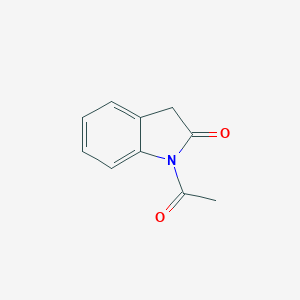
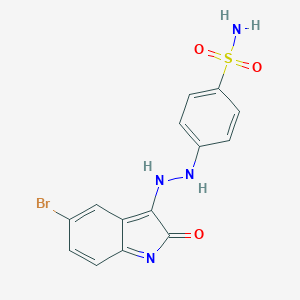
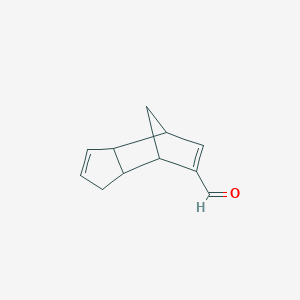
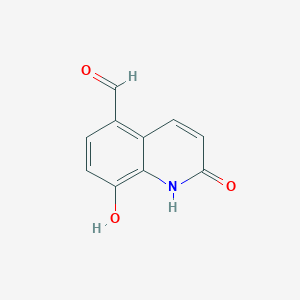
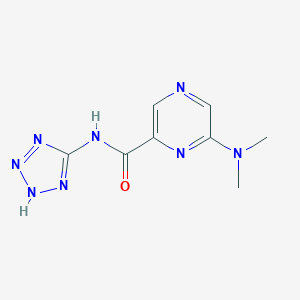
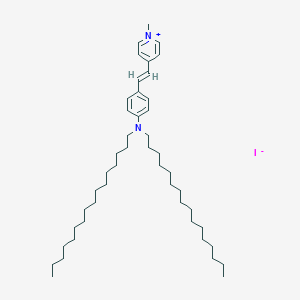
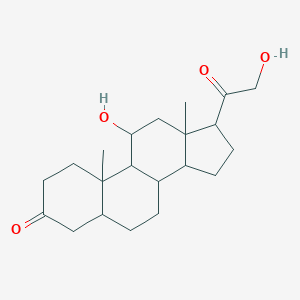
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
